molecular formula C14H13N3O2 B2502345 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol CAS No. 2034485-77-1

6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol

Cat. No.: B2502345
CAS No.: 2034485-77-1
M. Wt: 255.277
InChI Key: YIWCNNCCAOJFJC-UHFFFAOYSA-N
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Description

6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol is a compound that features a unique combination of a tetrahydroisoquinoline moiety and a pyrimidin-4-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can lead to neuroprotective effects by preventing neuronal damage and promoting neuronal survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol is unique due to its combination of a tetrahydroisoquinoline moiety and a pyrimidin-4-ol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-7-12(15-9-16-13)14(19)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWCNNCCAOJFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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